tert-Butyl (R)-2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoate
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Overview
Description
tert-Butyl ®-2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoate is a complex organic compound that features a tert-butyl group, a bromine atom, and a pyrrolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoate typically involves multiple steps, including the formation of the pyrrolo[3,4-b]pyridine core, bromination, and esterification with tert-butyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms, to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ®-2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its specific functional groups and structural features.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industrial applications, tert-Butyl ®-2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoate can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate
- tert-Butyl 3-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl ®-2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoate stands out due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C14H17BrN2O3 |
---|---|
Molecular Weight |
341.20 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(3-bromo-5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl)propanoate |
InChI |
InChI=1S/C14H17BrN2O3/c1-8(13(19)20-14(2,3)4)17-7-11-10(12(17)18)5-9(15)6-16-11/h5-6,8H,7H2,1-4H3/t8-/m1/s1 |
InChI Key |
QQGCIJGOFYHVJL-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC(C)(C)C)N1CC2=C(C1=O)C=C(C=N2)Br |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)N1CC2=C(C1=O)C=C(C=N2)Br |
Origin of Product |
United States |
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